3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c14-11-5-15-18(9-11)8-10-6-17(7-10)13(19)16-12-1-3-20-4-2-12/h5,9-10,12H,1-4,6-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNVDHCZZCZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Bond Formation
The azetidine-1-carboxamide is typically synthesized via amide coupling between azetidine-1-carbonyl chloride and oxan-4-amine .
Procedure :
-
Azetidine-1-carbonyl chloride is prepared by treating azetidine-1-carboxylic acid with thionyl chloride () in dichloromethane at 0–5°C.
-
The acyl chloride is reacted with oxan-4-amine in the presence of a base (e.g., triethylamine) to form the carboxamide.
Key Data :
Alternative Route: Direct Coupling
Using coupling agents such as HATU or EDCl/HOBt , azetidine-1-carboxylic acid can directly react with oxan-4-amine:
This method avoids handling sensitive acyl chlorides and improves functional group tolerance.
Synthesis of (4-Chloro-1H-Pyrazol-1-yl)Methyl Moiety (Fragment B)
Preparation of 4-Chloro-1H-Pyrazole
4-Chloro-1H-pyrazole is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives or through halogenation of pre-formed pyrazoles.
Example Protocol :
-
Cyclization : React acetylacetone with hydrazine hydrate in ethanol under reflux to form 1H-pyrazole.
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Chlorination : Treat the pyrazole with in dichloroethane at 60°C to introduce the chloro group at position 4.
Optimization Note :
Regioselective chlorination is achieved using (NCS) in , yielding >90% 4-chloro isomer.
Coupling of Fragments A and B
Alkylation via Nucleophilic Substitution
The methylene bridge is formed by reacting azetidine-1-carboxamide with 4-chloro-1H-pyrazol-1-ylmethyl bromide in the presence of a base:
Procedure :
-
Generate the pyrazolylmethyl bromide by treating 4-chloro-1H-pyrazole with paraformaldehyde and HBr in acetic acid.
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Combine azetidine-1-carboxamide (1 eq.), pyrazolylmethyl bromide (1.2 eq.), and (2 eq.) in DMF at 80°C for 12 hours.
Reaction Conditions :
Mitsunobu Reaction for Ether Linkage
An alternative approach employs the Mitsunobu reaction to couple azetidine-1-carboxamide with 4-chloro-1H-pyrazol-1-ylmethanol :
This method is advantageous for sterically hindered substrates but requires anhydrous conditions.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 ) showed >98% purity at 254 nm.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit promising anticancer properties. The incorporation of the azetidine structure enhances bioactivity by potentially interacting with cellular targets involved in cancer progression. A study demonstrated that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also exhibit similar effects due to its structural composition .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Preliminary studies suggest that 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide may reduce inflammatory markers in vitro, warranting further investigation into its mechanism of action and therapeutic efficacy .
Agrochemical Applications
Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. Pyrazole-based compounds have been noted for their effectiveness against various pests due to their ability to disrupt biological processes in target organisms. Research into similar compounds has shown promise in controlling agricultural pests while minimizing environmental impact. The synthesis of this compound could lead to novel agrochemicals with enhanced efficacy and selectivity .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on a series of pyrazole derivatives, it was found that compounds with azetidine rings showed significant cytotoxicity against breast cancer cells. The study utilized MTT assays to quantify cell viability and identified the target pathways involved in apoptosis induction, suggesting a similar potential for this compound .
Case Study 2: Agrochemical Application
A recent field trial evaluated the effectiveness of a new pyrazole-based pesticide on crop yields and pest control efficiency. Results indicated that the compound significantly reduced pest populations while maintaining crop health, highlighting the potential application of similar structures like this compound in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can act as a binding moiety, interacting with active sites of enzymes or receptors, thereby modulating their activity. The azetidine and oxane moieties can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound’s structural uniqueness lies in its azetidine-carboxamide core and oxan-4-yl substitution. Below is a comparative analysis with compounds from the evidence:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
The oxan-4-yl group may improve solubility over aryl-substituted carboxamides (e.g., 3a ), which are more lipophilic.
Substituent Effects: The 4-chloropyrazole in the target compound likely increases lipophilicity compared to cyano or methylpyrazole derivatives (e.g., 3a–3d ), influencing membrane permeability. The absence of aromatic groups (e.g., phenyl in 3a ) might reduce metabolic oxidation, enhancing stability.
Synthetic Complexity :
- The target compound’s synthesis likely involves carboxamide coupling (similar to 3a ) and nucleophilic substitutions (as in ). However, yields may vary due to steric hindrance from the azetidine-oxane assembly.
Biological Activity
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 273.71 g/mol. The presence of a pyrazole ring, azetidine structure, and an oxan moiety contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2167087-06-9 |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazole derivatives. Compounds similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that certain derivatives exhibit significant inhibitory effects, which are crucial for developing treatments for conditions like Alzheimer's disease and urea cycle disorders .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance:
- Enzyme Interaction : Binding to active sites of enzymes such as AChE leads to reduced enzyme activity, which is beneficial in neurodegenerative diseases.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function through interference with essential metabolic pathways.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insight into the potential applications of this compound.
Study 1: Antibacterial Efficacy
In a comparative study on various pyrazole derivatives, it was found that compounds containing the pyrazole ring demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .
Study 2: Enzyme Inhibition Potency
Another study focused on the inhibition of urease by pyrazole derivatives, where the compound exhibited an IC50 value comparable to standard urease inhibitors. This suggests potential therapeutic applications in treating infections caused by urease-producing bacteria .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide, and how can reaction efficiency be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with azetidine ring formation followed by functionalization. Key steps include:
- Azetidine Core Preparation : Cyclization of precursor amines using reagents like 1,3-dibromopropane under basic conditions (e.g., K₂CO₃) to form the azetidine ring .
- Pyrazole Substitution : Coupling the 4-chloro-1H-pyrazole moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the chloropyrazole group .
- Oxane (THP) Attachment : Amide bond formation between the azetidine and oxan-4-amine using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .
Optimization Strategies : - Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR for intermediate validation to reduce side reactions .
- Employ flow chemistry for azetidine cyclization to enhance reproducibility and yield .
How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile bonds (e.g., amide or pyrazole-C linkages) .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For solution-phase stability, reflux in solvents like DMSO or ethanol and track structural changes via FT-IR .
- Light Sensitivity : Expose solid and dissolved samples to UV-Vis light (254–365 nm) and analyze photodegradation products using LC-QTOF-MS .
What analytical techniques are critical for confirming the purity and identity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., oxane methylene protons at δ 3.3–3.7 ppm; azetidine ring protons at δ 4.1–4.5 ppm) .
- HRMS (ESI+) for molecular ion verification (e.g., [M+H]<sup>+</sup> at m/z 326.1182 calculated for C₁₄H₂₀ClN₅O₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace oxane with piperidine, vary pyrazole halogens) using parallel synthesis .
- Biological Assays :
- Enzyme Inhibition : Screen analogs against kinase or protease targets (e.g., IC₅₀ determination via fluorescence-based assays) .
- Cellular Activity : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare potency to identify critical functional groups (e.g., chloro-pyrazole for target binding) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions and guide SAR .
What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS) to identify instability or poor absorption .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., <sup>14</sup>C) to track accumulation in target organs vs. plasma .
- Mechanistic Follow-Up : Employ CRISPR-Cas9 knockdown of suspected off-targets in animal models to validate in vitro findings .
How can researchers identify the primary biological targets of this compound using omics approaches?
Methodological Answer:
- Chemoproteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify bound proteins in cell lysates .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map differentially expressed pathways (e.g., apoptosis, kinase signaling) .
- Phosphoproteomics : Enrich phosphorylated proteins via TiO₂ columns and quantify changes to pinpoint kinase targets .
What experimental designs mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Standardized Protocols : Use randomized block designs (e.g., split-plot for multi-factor variables) to control for instrument drift and operator bias .
- Internal Controls : Include reference compounds (e.g., staurosporine for cytotoxicity) in each assay plate .
- Data Normalization : Apply Z-score transformation or percent inhibition relative to vehicle controls to minimize inter-experimental variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
